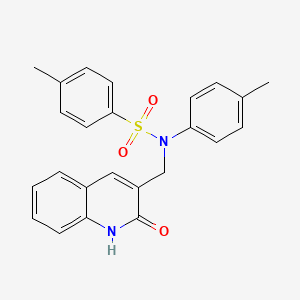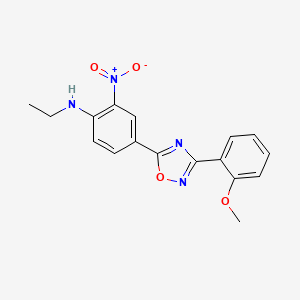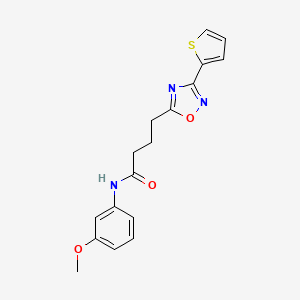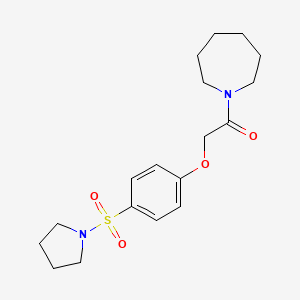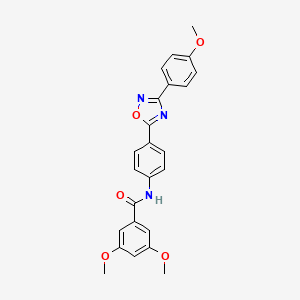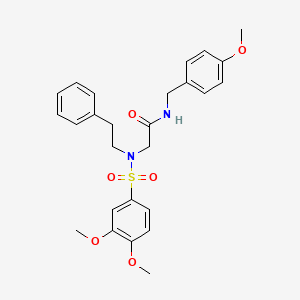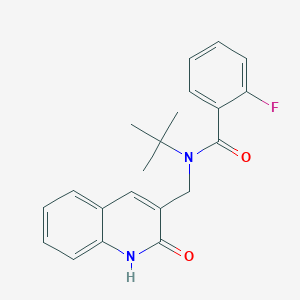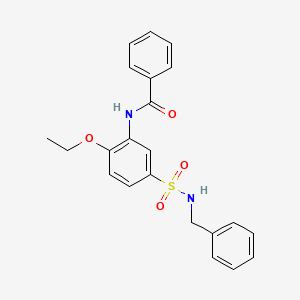
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide, also known as BZS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BZS has been found to exhibit significant biological activity, making it a promising candidate for further investigation.
Mécanisme D'action
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide is believed to exert its biological effects by inhibiting the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in pH within the cells, which in turn triggers apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide has also been found to exhibit anti-inflammatory and anti-oxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide in laboratory experiments is its relatively low cost and ease of synthesis. However, its low solubility in water can make it difficult to work with in certain applications.
Orientations Futures
There are numerous areas of research that could benefit from further investigation into the properties of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide. Some potential future directions include:
1. Further investigation into its anti-cancer properties, including its potential use in combination with other anti-cancer agents.
2. Studies on the effects of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide on other enzymes and pathways involved in cancer development and progression.
3. Investigation into the potential use of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide as an anti-inflammatory agent in conditions such as rheumatoid arthritis.
4. Studies on the effects of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide on other physiological systems, including the cardiovascular and nervous systems.
In conclusion, N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide is a promising chemical compound with significant potential for therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further investigation in a variety of research areas.
Méthodes De Synthèse
The synthesis of N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide involves the reaction of 2-ethoxy-5-nitrobenzamide with benzylamine and sulfuric acid, followed by reduction with sodium dithionite. This process yields N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide as a white solid with a melting point of approximately 150°C.
Applications De Recherche Scientifique
N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of interest is its potential use as an anti-cancer agent. Studies have shown that N-(5-(N-benzylsulfamoyl)-2-ethoxyphenyl)benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-2-28-21-14-13-19(29(26,27)23-16-17-9-5-3-6-10-17)15-20(21)24-22(25)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIVVPZPILDCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(benzylsulfamoyl)-2-ethoxyphenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

